7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C10H9ClFNO |
|---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
7-chloro-5-fluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9ClFNO/c1-10(2)6-3-5(12)4-7(11)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
CSRICLBTPBWHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)F)Cl)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-5-fluoroindole with 3,3-dimethyl-2-butanone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one and its analogs are summarized below, based on substituent positions, molecular properties, and synthesis routes derived from the evidence.
Table 1: Comparative Analysis of Key Indole Derivatives
Key Comparison Points:
Substituent Effects: Halogen Position: The 7-Cl and 5-F substituents in the target compound may confer distinct electronic effects compared to analogs with single halogens (e.g., 5-Cl in or 5-F in ). Fluorine’s electronegativity could enhance metabolic stability, while chlorine’s bulkiness might influence binding interactions. Methyl vs.
Synthetic Routes :
- Alkylation and nitration methods used for 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one could be adapted for the target compound by introducing fluorine via electrophilic substitution or halogen exchange.
- Reductive cyclization, as described for 5-fluoro-3-methyl-1,3-dihydro-2H-indol-2-one , might require optimization to accommodate dual halogenation.
The extended conjugation in (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one implies utility in materials science, which the target compound may lack due to its simpler substituents.
Biological Activity
7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects.
- Chemical Name: this compound
- CAS Number: 1781677-37-9
- Molecular Formula: C11H10ClF N2O
- Molecular Weight: 228.66 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have indicated that indole derivatives exhibit significant anticancer properties. The compound's structural features may contribute to its effectiveness against various cancer cell lines.
In Vitro Studies:
-
Cytotoxicity Assays: The compound showed promising results in cytotoxicity assays against multiple cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HCT116 (Colorectal Cancer)
- Mechanism of Action:
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.8 | Apoptosis via caspase activation |
| HCT116 | 4.2 | DNA intercalation |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound against various pathogens.
In Vitro Antimicrobial Studies:
- Bacterial Activity: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 0.01 | 20 |
| S. aureus | 0.02 | 22 |
Case Studies
Recent case studies have further elucidated the potential applications of this compound in therapeutic contexts:
-
Case Study on Anticancer Properties:
A study evaluated the efficacy of various indole derivatives, including this compound, in treating resistant forms of breast cancer. Results indicated that this compound significantly inhibited tumor growth in vivo models compared to controls . -
Case Study on Antimicrobial Efficacy:
Another study focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it significantly reduced bacterial load in treated groups compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
